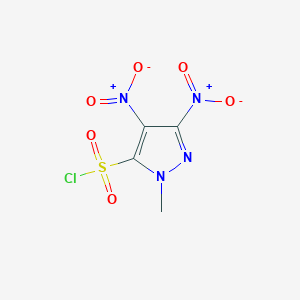
1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H3ClN4O6S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
The synthesis of 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride typically involves the nitration of 1-methyl-1H-pyrazole-5-sulfonyl chloride. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 4 positions of the pyrazole ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained with high purity .
化学反应分析
1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of already oxidized nitro groups.
科学研究应用
1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactive sulfonyl chloride group allows for further functionalization.
Medicine: Research is ongoing into its potential use in drug development, especially for targeting specific biological pathways.
作用机制
The mechanism of action of 1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool in biochemical research for modifying proteins and other biomolecules. The nitro groups also contribute to its reactivity and potential biological activity .
相似化合物的比较
1-methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride can be compared with other nitro-substituted pyrazoles, such as:
3,4-dinitro-1H-pyrazole: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
1-methyl-3,5-dinitro-1H-pyrazole: Differing in the position of the nitro groups, which can affect its reactivity and applications.
1-methyl-4,5-dinitro-1H-pyrazole: Another isomer with different properties due to the position of the nitro groups.
生物活性
1-Methyl-3,4-dinitro-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring substituted with nitro and sulfonyl groups. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized to influence multiple biochemical pathways, including:
- Inhibition of Enzymatic Activity : The sulfonyl chloride group may act as a reactive electrophile, capable of modifying nucleophilic sites on enzymes, thereby inhibiting their activity.
- Modulation of Cellular Signaling : The compound may alter signaling pathways involved in inflammation and cell proliferation.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Antimicrobial Activity
A study conducted by Burguete et al. identified that derivatives of pyrazole compounds, including those with similar structures to this compound, showed significant antimicrobial properties against various bacterial strains such as E. coli and S. aureus .
Anti-inflammatory Effects
In vitro assays revealed that compounds related to this compound demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Anticancer Potential
Recent findings suggest that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
Case Studies
Several case studies have been published highlighting the efficacy of pyrazole derivatives:
- Study on Anti-inflammatory Activity :
- Antimicrobial Evaluation :
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-methyl-4,5-dinitropyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O6S/c1-7-4(16(5,14)15)2(8(10)11)3(6-7)9(12)13/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJANQMQZQHRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













